4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
Overview
Description
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzene ring fused with an oxazine ring, with a 2-chloro-benzyl and a 2-methyl substituent.
Scientific Research Applications
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in breast cancer cells.
Materials Science: The compound is used in the development of heat-resistant and electronic materials.
Industrial Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds with various industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzo[1,4]oxazin-3-one derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the compound’s potential to undergo nucleophilic substitution reactions could influence the pathways involving the targets it binds to . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been known to exhibit antimicrobial activity, showing potency toward gram-positive and gram-negative microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be influenced by the pH of the environment, which can affect its ionization state and, consequently, its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as human leucocyte elastase and C1r serine protease . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. Additionally, this compound can bind to DNA, acting as an antitumor agent by interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In breast cancer cell lines, such as MCF-7 and HCC1954, this compound has demonstrated the ability to inhibit cell proliferation . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cancer cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, altering their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antitumor activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-halophenols with cyanamide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzoxazolo[3,4-d][1,4]oxazin-1-ones: These tricyclic fused benzoxazinyl-oxazolidinones are known for their antibacterial and anticoagulant properties.
Uniqueness
4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-chloro-benzyl group enhances its reactivity and potential as a pharmacologically active compound.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11-16(19)18(10-12-6-2-3-7-13(12)17)14-8-4-5-9-15(14)20-11/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESORBQACFGSND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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